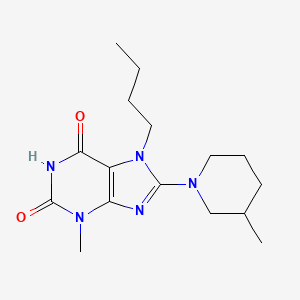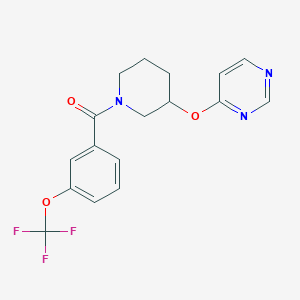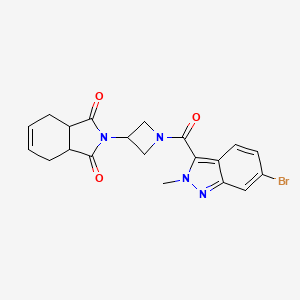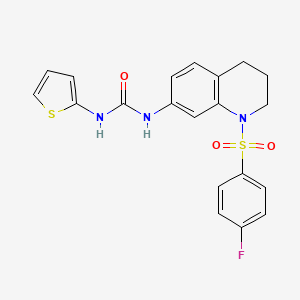![molecular formula C19H20N8O B2591894 3-Methyl-2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydroquinazolin-4-one CAS No. 2197785-10-5](/img/structure/B2591894.png)
3-Methyl-2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a dihydroquinazolinone ring . These types of structures are often found in pharmaceutical compounds due to their ability to bind with various enzymes and receptors in biological systems .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The triazole ring, for instance, contains two carbon and three nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Triazole derivatives, for example, have been found to show versatile biological activities and can react with a variety of enzymes and receptors .Applications De Recherche Scientifique
Antiviral Activity
Compounds with a similar structure, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized and tested for their antiviral activities . The compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . This suggests that our compound could potentially have antiviral properties.
Antimicrobial Activity
The same [1,2,4]triazolo[4,3-a]quinoxaline derivatives were also tested for their antimicrobial activities . Some of the synthesized compounds exhibited antibacterial and/or antifungal activities . This indicates that our compound might also have antimicrobial applications.
Anticancer Activity
There is evidence that compounds with a similar structure have been used in cancer research . For instance, new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) derivatives were synthesized and tested for their cytotoxic activity against breast cancer cell lines . This suggests that our compound could potentially be used in cancer research.
DNA-PK Inhibition
The compound AZD7648, which has a similar structure, is a potent and selective DNA-PK inhibitor . DNA-PK is a key enzyme involved in DNA repair, and inhibiting it can enhance the effectiveness of radiation and chemotherapy . This suggests that our compound might also have potential as a DNA-PK inhibitor.
Antioxidant Activity
Triazole derivatives have been studied for their antioxidant potentials . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury . This suggests that our compound could potentially have antioxidant properties.
Anti-inflammatory Activity
Triazole nucleus is present in a number of drug classes such as anti-inflammatory . This indicates that our compound might also have anti-inflammatory applications.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Many triazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-12-21-22-16-8-9-17(23-27(12)16)26-10-13(11-26)24(2)19-20-15-7-5-4-6-14(15)18(28)25(19)3/h4-9,13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHRCDHJNOLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5C(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2591813.png)

![2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide](/img/structure/B2591815.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide](/img/structure/B2591816.png)

![Methyl 3-[(4-methylphenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)
![Methyl 3-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2591823.png)
![Spiro[2.5]octan-1-amine](/img/structure/B2591827.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)